3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical chemistry. This compound is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is further functionalized with an iodine atom at the 3-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors followed by iodination. One common method involves the use of α-bromoketones and 2-aminopyridines under specific reaction conditions. For instance, the cyclization can be promoted by I2 and TBHP (tert-Butyl hydroperoxide) in toluene, resulting in the formation of the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve continuous flow systems and microreactor-based approaches to ensure high yield and purity. These methods allow for precise control over reaction conditions, leading to efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the iodine atom or other functional groups.
Substitution: The iodine atom at the 3-position can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 3-position .
Scientific Research Applications
3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For instance, it has been shown to inhibit Rab11A prenylation, which is crucial for intracellular trafficking and signaling . The exact pathways and targets may vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
- 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Comparison: Compared to its analogs, 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid exhibits unique reactivity and biological activity due to the presence of the iodine atom. The larger atomic radius and higher electronegativity of iodine can influence the compound’s interaction with molecular targets and its overall stability. This makes it a distinct and valuable compound for various applications .
Biological Activity
3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Overview of Biological Activity
Research indicates that this compound exhibits notable antibacterial activity against various gram-positive and gram-negative bacteria, including Mycobacterium species, which are known for their resistance to conventional antibiotics. Additionally, compounds in this class have been investigated for their anticancer properties and as inhibitors of specific enzymes involved in critical disease pathways.
Antibacterial Properties
The antibacterial efficacy of this compound is attributed to its structural features, particularly the presence of iodine, which enhances its reactivity and binding affinity to bacterial targets. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth effectively, making it a promising candidate for developing new antibiotics.
Anticancer Activity
In the realm of oncology, this compound has shown potential as an Aurora B kinase inhibitor , a target for cancer therapy. Aurora kinases play a crucial role in cell division, and their dysregulation is often associated with cancer progression. The compound has been identified as a non-ATP competitive inhibitor of Aurora B kinase with an IC50 value of approximately 46.8 nM, indicating strong inhibitory activity compared to other tested compounds .
Synthesis Methods
Various synthetic strategies have been developed to produce this compound. Notable methods include:
- Sonogashira Coupling : Utilizes aryl halides and alkynes to form the imidazo[1,2-a]pyrimidine framework.
- EDCI-Mediated Acylation : This method allows for the introduction of carboxylic acid groups at specific positions on the imidazo ring.
These methods underscore the compound's accessibility for further research and development in medicinal chemistry .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various substituents on the imidazo ring. SAR studies indicate that modifications at specific positions can enhance antibacterial and anticancer activities:
Compound Name | Structure | Unique Features |
---|---|---|
3-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid | Structure | Exhibits significant antibacterial activity. |
Methyl 3-Iodoimidazo[1,2-a]pyrimidine-2-carboxylate | Structure | Ester derivative with different solubility characteristics. |
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Structure | Brominated variant; potential differences in biological properties. |
The presence of halogen substituents like iodine is critical as it affects the pharmacokinetics and overall biological activity of these compounds in therapeutic contexts.
Case Studies
Several studies highlight the effectiveness of this compound derivatives:
- Antibacterial Efficacy Against Mycobacterium : A study demonstrated that certain derivatives exhibited potent activity against resistant strains of Mycobacterium tuberculosis.
- Aurora B Kinase Inhibition : The compound's ability to inhibit Aurora B kinase was validated through dose-response assays, showcasing its potential as a targeted cancer therapy.
Properties
Molecular Formula |
C7H4IN3O2 |
---|---|
Molecular Weight |
289.03 g/mol |
IUPAC Name |
3-iodoimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-5-4(6(12)13)10-7-9-2-1-3-11(5)7/h1-3H,(H,12,13) |
InChI Key |
KJNMLCHMOLRNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C(=O)O)I |
Origin of Product |
United States |
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